L-ASPARTIC ACID (1-13C)
Description
Properties
Molecular Weight |
134.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Aspartic Acid 1 13c Tracer Studies
Experimental Design Principles for Isotopic Labeling Experiments
The use of stable isotopes, particularly carbon-13 (¹³C), has become a cornerstone in metabolic research, allowing for the detailed tracing of metabolic pathways. nih.gov L-Aspartic acid labeled with ¹³C at the first carbon position, L-Aspartic Acid (1-¹³C), serves as a powerful tool to investigate a variety of metabolic processes. The success of these tracer studies hinges on a meticulously planned experimental design, from the selection of the appropriate labeled isomer to its application in various biological models. researchgate.net
Selection of Specific 13C-Labeled L-Aspartic Acid Isomers
The choice of a specific ¹³C-labeled L-Aspartic acid isomer is critical and depends on the metabolic pathway under investigation. nih.gov While this article focuses on L-Aspartic Acid (1-¹³C), other available isomers offer unique insights into different metabolic routes. The selection of the tracer has a significant impact on the precision of the estimated metabolic fluxes. researchgate.net
Available ¹³C-Labeled L-Aspartic Acid Isomers and Their Applications:
| Isomer | Labeled Position(s) | Potential Applications |
| L-Aspartic Acid (1-¹³C) | Carbon 1 (Carboxyl group) | Tracing the entry of the aspartate backbone into the TCA cycle, monitoring amino acid transamination and protein synthesis. isotope.comsigmaaldrich.com |
| L-Aspartic Acid (2-¹³C) | Carbon 2 (Alpha-carbon) | Studying the fate of the carbon skeleton in various metabolic transformations. |
| L-Aspartic Acid (3-¹³C) | Carbon 3 (Beta-carbon) | Investigating pathways involving the beta-carbon of aspartate. medchemexpress.com |
| L-Aspartic Acid (4-¹³C) | Carbon 4 (Carboxyl group) | Similar to the 1-¹³C isomer, but can provide complementary information on carboxylation/decarboxylation reactions. |
| L-Aspartic Acid (U-¹³C) | Uniformly labeled with ¹³C | Global tracing of aspartate metabolism, providing an overall picture of its contribution to various metabolic pools. medchemexpress.comisotope.com |
| L-Aspartic Acid (1,4-¹³C₂) | Carbons 1 and 4 | Probing reactions involving both carboxyl groups simultaneously. isotope.com |
The rational design of tracer experiments is crucial for maximizing the information obtained from ¹³C metabolic flux analysis (¹³C-MFA). nih.gov The choice of which carbon atom to label determines which metabolic pathways can be effectively monitored. nih.gov
Preparation of L-Aspartic Acid (1-13C) Labeled Culture Media
The preparation of culture media containing L-Aspartic Acid (1-¹³C) is a fundamental step for in vitro and ex vivo studies. Standard cell culture media are often supplemented with the labeled amino acid. portlandpress.com For instance, in studies involving Chinese Hamster Ovary (CHO) cells, custom media were prepared by adding the ¹³C-labeled amino acid to a base medium lacking that specific substrate, followed by filter sterilization. pnas.org
The concentration of the labeled aspartic acid and other nutrients in the medium must be carefully controlled to ensure that the experimental conditions are relevant to the biological question being addressed. nih.gov In some experimental setups, parallel cultures are used where the medium composition remains the same, but one component at a time is replaced with its ¹³C-labeled isotopomer. researchgate.net
Application in In Vitro Cellular Models
L-Aspartic Acid (1-¹³C) is utilized in various in vitro cellular models to probe metabolic pathways. For example, studies on cancer cell lines can use this tracer to understand altered amino acid metabolism. nih.gov In such experiments, cells are cultured in the presence of the labeled aspartic acid, and the incorporation of the ¹³C label into downstream metabolites is measured over time. nih.gov This approach allows researchers to map the flow of carbon from aspartate into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov
Recent advancements in hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) have enabled real-time analysis of metabolic pathways in cellular models. nih.gov While a study on prostate cancer cells used hyperpolarized [1-¹³C]-ketoisocaproate to assess branched-chain amino acid metabolism, similar principles can be applied with labeled aspartic acid to study its metabolic fate. nih.gov
Application in Ex Vivo Tissue Models
Ex vivo tissue models, such as tissue slices, provide a system that more closely mimics the in vivo environment compared to cell cultures. nih.gov In these experiments, thin slices of tissue are incubated in a medium containing L-Aspartic Acid (1-¹³C). nih.gov This technique has been successfully applied to study the metabolism of intact human liver tissue, where global ¹³C tracing with a mixture of labeled amino acids and glucose revealed both known and unexpected metabolic activities. nih.gov The medium can be sampled at various time points to analyze nutrient uptake and the production of labeled metabolites. nih.gov At the end of the incubation period, the tissue is harvested to analyze the incorporation of the ¹³C label into intracellular metabolites. nih.gov
Application in In Vivo Animal Models for Metabolic Pathway Tracing
In vivo tracer studies in animal models provide the most physiologically relevant data on metabolic fluxes. nih.gov These studies typically involve the administration of L-Aspartic Acid (1-¹³C) to the animal, followed by the collection of tissue and fluid samples to measure the distribution of the ¹³C label. nih.gov For example, ¹³C-labeled amino acids have been used to study protein metabolism in vivo, where the labeled tracer is infused intravenously and tissue samples are collected to measure the rate of protein synthesis. nih.govmaastrichtuniversity.nl
The use of stable isotope tracers like L-Aspartic Acid (1-¹³C) is a safe and powerful method to investigate amino acid metabolism in living organisms. maastrichtuniversity.nl These studies can provide valuable insights into how metabolic pathways are altered in various physiological and pathological states. nih.gov
Sample Preparation Protocols for Isotopic Analysis
The accurate analysis of ¹³C-labeled metabolites requires meticulous sample preparation to isolate the compounds of interest and prepare them for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comalexandraatleephillips.com
A general workflow for amino acid isotope analysis involves several key steps: alexandraatleephillips.com
Sample Collection and Storage: Tissues and biofluids should be rapidly frozen and stored at low temperatures (e.g., -80°C) to quench metabolic activity and preserve the isotopic integrity of metabolites. nih.gov
Extraction of Metabolites: Metabolites are extracted from the biological matrix using appropriate solvent systems. The choice of solvent will depend on the specific metabolites of interest.
Protein Hydrolysis (for protein-bound amino acids): To analyze the isotopic enrichment of amino acids within proteins, the proteins must first be isolated and then broken down into their constituent amino acids through acid hydrolysis. mdpi.com
Purification and Derivatization: The extracted amino acids are often purified to remove interfering compounds. vliz.be For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids are typically derivatized to increase their volatility. mdpi.comalexandraatleephillips.com Liquid chromatography-mass spectrometry (LC-MS) may not require derivatization. alexandraatleephillips.com
Common Analytical Techniques for Isotopic Analysis:
| Analytical Technique | Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of amino acids before they are ionized and their mass-to-charge ratio is measured. This allows for the quantification of different isotopologues (molecules that differ only in their isotopic composition). pnas.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates amino acids in their liquid phase before mass spectrometric analysis. This is a versatile technique that can be used for a wide range of metabolites. escholarship.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides positional information about the ¹³C label within a molecule, which can be invaluable for elucidating complex metabolic pathways. researchgate.net |
The final step in the analysis is data processing to determine the fractional abundance of each isotopologue, which is then used to calculate metabolic fluxes. nih.gov
Metabolite Extraction and Quenching Methodologies
The accurate analysis of L-aspartic acid (1-13C) in tracer studies is critically dependent on the initial steps of metabolite extraction and the immediate quenching of metabolic activity. The primary objective of quenching is to instantly halt all enzymatic reactions, thereby preserving the metabolic state of the cells or tissue at the precise moment of sampling. osti.gov This ensures that the measured isotopic enrichment of L-aspartic acid (1-13C) accurately reflects the metabolic fluxes at that time point.
A widely employed and effective method for quenching involves the rapid introduction of the biological sample into a cold solvent mixture. For suspension cell cultures, this often involves fast filtration to separate cells from the culture medium, followed by quenching in 100% cold (-80°C) methanol (B129727). osti.gov Another approach for suspension cultures is mixing the cell sample with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation, which offers a less laborious, though slightly less efficient, quenching process. osti.gov For adherent cells, a common practice is to wash the cells with an ice-cold solution, such as a mixture of methanol and ammonium (B1175870) bicarbonate (MeOH/AMBIC), to quench metabolism. d-nb.info The use of cold organic solvents is preferred as it effectively stops metabolism and has been shown to result in higher intracellular amino acid concentrations compared to quenching with solutions like 0.9% NaCl. d-nb.info
Following quenching, metabolite extraction is performed to isolate the intracellular components, including L-aspartic acid (1-13C). The choice of extraction solvent is crucial for maximizing the yield of target metabolites. A common method involves using a mixture of methanol and water. nrel.gov For mammalian cells, a typical protocol involves quenching with ice-cold methanol, adding an equal volume of water, and then collecting the cells. nih.gov The extraction of amino acids can be further optimized by comparing different solvent combinations, such as a methanol/acetonitrile (1:1) mixture. d-nb.info The efficiency of different extraction protocols can vary, and therefore, methods are often optimized for the specific cell type and experimental conditions.
Table 1: Comparison of Quenching Methods for Metabolite Analysis
| Quenching Method | Description | Efficiency | Notes |
| Rapid Filtration + Cold Methanol | Cells are rapidly filtered and immediately immersed in 100% methanol at -80°C. osti.gov | High | Considered one of the most effective methods for preserving the in vivo metabolic state. osti.gov |
| Methanol Slurry | Cell samples are mixed with a partially frozen 30% methanol slurry at -24°C and then centrifuged. osti.gov | Slightly less effective than rapid filtration with cold methanol. | Offers a less laborious alternative for sample processing. osti.gov |
| Methanol/Ammonium Bicarbonate (MeOH/AMBIC) | Adherent cells are washed with an ice-cooled solution of methanol and ammonium bicarbonate. d-nb.info | Effective | Shown to yield higher intracellular amino acid concentrations compared to saline solutions. d-nb.info |
| Saline Ice Slurry | Cells are mixed with a saline ice slurry at approximately 0°C. osti.gov | Less effective | Higher rates of isotope labeling can occur after sample harvest, indicating incomplete quenching. osti.gov |
Derivatization Techniques for Volatile Analyte Preparation (e.g., Trimethylsilylation, TBDMS)
Due to their polar nature, amino acids like L-aspartic acid are not sufficiently volatile for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com Therefore, a crucial step in the analytical workflow is derivatization, which chemically modifies the analyte to increase its volatility and thermal stability. nih.gov Two common derivatization techniques for amino acids in metabolic tracer studies are trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS).
Trimethylsilylation (TMS): This technique involves reacting the amino acid with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on carboxyl and amino groups with a nonpolar trimethylsilyl (B98337) group. wvu.eduresearchgate.net The reaction conditions, including temperature and time, are optimized to ensure maximum derivatization efficiency. wvu.edu For instance, a reaction temperature of 100°C for 30 minutes has been shown to be effective for the derivatization of several amino acids. wvu.edu
Tert-butyldimethylsilylation (TBDMS): This method utilizes reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl derivatives. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The derivatization process results in the addition of a tBDMS group to each functional group containing an active hydrogen. northwestern.edu The resulting derivatized amino acids can then be analyzed by GC-MS to determine their isotopic labeling patterns. nih.govresearchgate.net
The choice of derivatization reagent can impact the precision of the isotopic analysis. For example, TBDMS derivatization adds a larger number of carbon atoms to the analyte compared to other methods, which can increase the potential uncertainty in the calculated isotopic composition of the original amino acid. jamstec.go.jp
Table 2: Common Derivatization Reagents for Amino Acid Analysis by GC-MS
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Widely used, provides products that are common in mass spectral databases. wvu.edu |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Produces derivatives that are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |
| Pentafluorobenzyl bromide | PFB-Br | Pentafluorobenzyl (PFB) | Allows for one-step derivatization in an aqueous acetone (B3395972) phase. bohrium.com |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionic (PFP) | Used in a two-step derivatization process, often following esterification. mdpi.com |
Hydrolysis of Protein-Bound Amino Acids for Isotopic Profiling
In many ¹³C metabolic flux analysis studies, the isotopic enrichment of protein-bound amino acids provides a time-integrated measure of metabolic pathway activities. springernature.comsci-hub.se To analyze the isotopic profile of L-aspartic acid incorporated into proteins, the protein must first be broken down into its constituent amino acids through a process called hydrolysis.
The most common method for protein hydrolysis is acid hydrolysis, which typically involves heating the protein sample in 6 M hydrochloric acid (HCl) at a high temperature (e.g., 110°C or 150°C) for an extended period (e.g., 70 minutes to 24 hours) under anoxic conditions to prevent oxidation. ucdavis.edualexandraatleephillips.comacs.org This process cleaves the peptide bonds, releasing the individual amino acids. alexandraatleephillips.com It's important to note that during acid hydrolysis, asparagine is converted to aspartic acid. ucdavis.edusteelyardanalytics.com Therefore, the measured isotopic enrichment of aspartic acid represents the combined pool of both asparagine and aspartic acid from the protein.
Following hydrolysis, the resulting amino acid mixture, known as the hydrolysate, may require further purification to remove interfering substances like lipids or salts, especially in complex biological samples. ucdavis.eduucdavis.edu This can be achieved through techniques such as liquid-liquid extraction with organic solvents or cation-exchange chromatography. ucdavis.eduucdavis.edu Once purified, the amino acids are derivatized as described in the previous section to prepare them for GC-MS analysis. ucdavis.edu The isotopic data obtained from the protein-bound amino acids can then be used in computational models to estimate intracellular metabolic fluxes. springernature.comsci-hub.se
Table 3: Comparison of Protein Hydrolysis Methods
| Hydrolysis Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | 6 M Hydrochloric Acid (HCl) | 110-150°C for 70 min - 24 h under N₂. ucdavis.edualexandraatleephillips.comacs.org | Widely used and effective for most amino acids. | Destroys tryptophan; converts asparagine and glutamine to their respective acids. ucdavis.edusteelyardanalytics.comcreative-proteomics.com |
| Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) | 110°C for 24 h. acs.org | Preserves tryptophan. | Can lead to the degradation of other amino acids. |
| Enzymatic Hydrolysis | Protease cocktails (e.g., Pronase E, aminopeptidase (B13392206) M) | 37°C for 16 h. creative-proteomics.com | Mild conditions, preserves acid-labile amino acids like tryptophan and phosphoserine. creative-proteomics.com | More expensive than acid hydrolysis. creative-proteomics.com |
Advanced Analytical Techniques for L Aspartic Acid 1 13c Isotope Tracking
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of compounds. It is particularly well-suited for isotope tracking studies involving ¹³C-labeled molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. In the context of L-Aspartic Acid (1-¹³C), ¹H NMR is primarily used to characterize its derivatives and to observe the effects of the ¹³C label on adjacent protons. The presence of the ¹³C isotope at the C1 position (the carboxyl group) introduces scalar coupling (J-coupling) with nearby protons, which can be observed in the ¹H NMR spectrum. This ¹H-¹³C coupling provides definitive evidence of the isotope's location.
For instance, in derivatives of L-Aspartic Acid (1-¹³C), the proton on the alpha-carbon (C2) will exhibit this coupling, leading to the appearance of satellite peaks flanking the main proton signal. The magnitude of this coupling constant is indicative of the through-bond proximity to the ¹³C-labeled carbon.
| Proton | Typical Chemical Shift (ppm) in D₂O | Expected Multiplicity | Effect of ¹³C Label at C1 |
| α-H | ~3.9 | Doublet of doublets | Additional splitting due to coupling with ¹³C, creating satellite peaks |
| β-H | ~2.7 - 2.8 | Multiplet | Minimal to no direct effect from ¹³C at C1 |
This table is interactive. Click on the headers to sort.
High-field ¹H NMR spectroscopy has been effectively used to monitor the binding of ions to synthetic peptide analogues containing aspartic acid residues, where chemical shift changes provide insights into binding affinities. nih.gov While not directly focused on ¹³C-labeled aspartic acid, this highlights the sensitivity of ¹H NMR to the local chemical environment, a principle that also applies to detecting the subtle electronic changes induced by isotopic labeling in derivatives of L-Aspartic Acid (1-¹³C).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is the most direct method for analyzing ¹³C-labeled compounds. It allows for the unambiguous identification of the labeled carbon atom and the quantification of isotopic enrichment at specific positions within a molecule. frontiersin.org For L-Aspartic Acid (1-¹³C), the ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon compared to the signals of the other carbon atoms which are at natural abundance (approximately 1.1%). nih.gov
This technique is crucial for verifying the specific position of the isotopic label and for quantifying the degree of enrichment in a sample. The chemical shift of the ¹³C-labeled carbon provides information about its chemical environment. mdpi.com
| Carbon Position | Typical Chemical Shift (ppm) in H₂O | Expected Signal Intensity for L-Aspartic Acid (1-¹³C) |
| C1 (Carboxyl) | ~177 | Highly Enhanced |
| C2 (α-carbon) | ~54.9 | Natural Abundance |
| C3 (β-carbon) | ~39.2 | Natural Abundance |
| C4 (Carboxyl) | ~180.3 | Natural Abundance |
This table is interactive. Click on the headers to sort.
Researchers have utilized ¹³C NMR to study the metabolism of ¹³C-labeled substrates, such as glucose and amino acids, to trace their incorporation into various metabolites. frontiersin.org This same principle is applied to track the metabolic fate of L-Aspartic Acid (1-¹³C). Furthermore, anisotropic ¹³C-{¹H} NMR using chiral liquid crystals has been explored for determining enantiomeric ¹³C isotopic data, demonstrating the advanced capabilities of ¹³C NMR in isotopic analysis. researchgate.net
In biological studies, L-Aspartic Acid (1-¹³C) is often part of a complex mixture of metabolites. Multidimensional NMR techniques, such as ²D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for resolving overlapping signals and identifying individual components in such mixtures. nih.govnih.gov
HSQC spectra correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. nih.gov In an HSQC spectrum of a sample containing L-Aspartic Acid (1-¹³C), a cross-peak will be observed corresponding to the α-proton and the α-carbon (C2). While the C1 carbon is not directly bonded to a proton, its presence can be inferred through other multidimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range couplings between protons and carbons. These methods provide a detailed fingerprint of the labeled molecule and its metabolic products within a complex biological matrix. bmrb.io
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and isotope tracing studies due to its ability to differentiate between isotopologues (molecules that differ only in their isotopic composition).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility. Common derivatization methods for amino acids include trimethylsilylation (TMS). researchgate.nethmdb.ca
In the context of L-Aspartic Acid (1-¹³C), GC-MS analysis of its derivatives allows for the separation of the analyte from a complex mixture and its subsequent detection by the mass spectrometer. The mass spectrum of the derivatized L-Aspartic Acid (1-¹³C) will show a mass shift corresponding to the incorporation of the ¹³C isotope. The fragmentation pattern observed in the mass spectrum can provide information about the position of the label. nih.gov For instance, fragments containing the C1 carbon will have a mass one unit higher than the corresponding fragments from the unlabeled molecule. researchgate.netnih.gov
| Derivative | Fragment Ion | Expected m/z for Unlabeled Aspartic Acid | Expected m/z for L-Aspartic Acid (1-¹³C) |
| 2TMS | [M-CH₃]⁺ | 262 | 263 |
| 2TMS | [M-COOTMS]⁺ | 174 | 174 |
This table is interactive. Click on the headers to sort.
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. scioninstruments.comchromatographyonline.com This results in the formation of a molecular ion (M⁺•) and extensive fragmentation. chromatographyonline.comhmdb.ca The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is useful for compound identification by comparison to spectral libraries. scioninstruments.com However, the high degree of fragmentation can sometimes lead to the absence or very low abundance of the molecular ion, making it difficult to determine the molecular weight of an unknown compound. jordilabs.comazom.com For L-Aspartic Acid (1-¹³C) derivatives, EI-GC-MS can be used to generate specific fragment ions that can confirm the position of the ¹³C label.
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI. jordilabs.comgcms.cz In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce protonated molecules ([M+H]⁺) or other adduct ions. scioninstruments.comgcms.cz This method is particularly useful for determining the molecular weight of an analyte as the molecular ion is typically preserved. azom.com For L-Aspartic Acid (1-¹³C), CI-GC-MS would be advantageous for clearly identifying the mass of the intact labeled molecule, thus confirming the incorporation of the ¹³C isotope with high confidence. The choice between EI and CI depends on the specific analytical goal: EI for detailed structural information and library matching, and CI for unambiguous molecular weight determination. scioninstruments.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Selected Ion Monitoring (SIM) for Quantitative Analysis
Selected Ion Monitoring (SIM) is a highly sensitive mass spectrometry technique used for the quantitative analysis of specific compounds, including isotopically labeled molecules like L-Aspartic Acid (1-¹³C). In SIM, the mass spectrometer is set to detect only a limited mass-to-charge ratio (m/z) range corresponding to the ions of interest. This targeted approach significantly enhances the signal-to-noise ratio and measurement precision, especially for low-intensity ions. upenn.edu
For the analysis of L-Aspartic Acid (1-¹³C), the quadrupole mass filter would be programmed to selectively transmit the molecular ions of both the unlabeled (M+0) and the labeled (M+1) forms of L-Aspartic Acid. This allows for accurate quantification of the isotopic enrichment. The improved accuracy of isotope-ratio measurements is a key advantage of SIM, particularly in isotope-tracing studies where distinguishing between naturally occurring ¹³C and the experimentally introduced label is crucial. upenn.edu While SIM offers enhanced sensitivity, care must be taken to avoid space-charge effects that can occur from excessive ion accumulation in the orbitrap, which could lead to decreased performance. upenn.edu
Interactive Table: Key Parameters in SIM Analysis of L-Aspartic Acid (1-13C)
| Parameter | Description | Relevance to L-Aspartic Acid (1-13C) Analysis |
|---|---|---|
| m/z of Unlabeled L-Aspartic Acid (M+0) | The mass-to-charge ratio of the most abundant isotopologue of L-Aspartic Acid. | Serves as the reference for determining isotopic enrichment. |
| m/z of L-Aspartic Acid (1-13C) (M+1) | The mass-to-charge ratio of L-Aspartic Acid containing one ¹³C atom. | The primary ion monitored to track the metabolic fate of the labeled compound. |
| Dwell Time | The time spent monitoring each selected ion. | Optimized to ensure sufficient signal intensity for both labeled and unlabeled forms. |
| Signal-to-Noise (S/N) Ratio | A measure of the analytical signal's strength relative to background noise. | SIM significantly improves the S/N ratio, allowing for the detection of low levels of enrichment. upenn.edu |
| Precision | The reproducibility of the measurement. | Enhanced by SIM, leading to more reliable quantitative data. upenn.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This method is particularly well-suited for the analysis of polar, non-volatile compounds like amino acids. For L-Aspartic Acid (1-¹³C), LC-MS allows for its separation from other metabolites in a complex biological matrix before it is introduced into the mass spectrometer for detection and quantification. chem-agilent.com
A significant advantage of LC-MS is the ability to analyze underivatized amino acids, which eliminates laborious sample preparation steps and potential sources of error. chem-agilent.com Various LC methods, such as ion-pairing chromatography, can be employed to achieve baseline separation of aspartic acid from other amino acids. chem-agilent.com Following separation, the mass spectrometer can be operated in different modes, including full scan or SIM, to measure the abundance of L-Aspartic Acid and its ¹³C-labeled isotopologue.
High-Resolution Mass Spectrometry for Metabolite Isotopologue Profiling
High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high accuracy. This capability is essential for distinguishing between ions with very similar masses, a common challenge in metabolomics. When analyzing the incorporation of L-Aspartic Acid (1-¹³C) into various metabolic pathways, HRMS can resolve the isotopologues of downstream metabolites, providing a detailed profile of ¹³C distribution. nih.govmdpi.com
The high mass resolution of instruments like the Orbitrap enables the unambiguous detection of different stable isotopes simultaneously. nih.gov This is crucial for resolving the mass difference between ¹³C and other naturally occurring isotopes, ensuring that the measured signal accurately reflects the incorporation of the labeled carbon from L-Aspartic Acid (1-¹³C). nih.gov This level of detail is critical for accurate metabolic flux analysis. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Combustion-IRMS (GC-C-IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. When coupled with gas chromatography and a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis of volatile compounds. researchgate.net To make amino acids like L-Aspartic Acid suitable for GC analysis, they must first be converted into volatile derivatives. ucdavis.edu This derivatization step is a critical part of the workflow. ucdavis.edu
In GC-C-IRMS, the derivatized amino acids are separated by the gas chromatograph and then combusted at high temperatures (around 1000 °C) in a reactor, converting the organic compounds into simple gases like CO₂. ucdavis.edu This CO₂ is then introduced into the IRMS, which measures the ¹³C/¹²C ratio with extremely high precision. ucdavis.educambridge.org This technique is particularly valuable for studies where very small changes in isotopic enrichment need to be detected. researchgate.netnih.gov
Interactive Table: GC-C-IRMS Workflow for L-Aspartic Acid (1-13C) Analysis
| Step | Description | Key Considerations |
|---|---|---|
| 1. Hydrolysis | Liberation of L-Aspartic Acid from proteins or other macromolecules. | Acid hydrolysis is a common method. ucdavis.edu |
| 2. Derivatization | Conversion of L-Aspartic Acid into a volatile form suitable for GC. | N-acetyl methyl esters are one example of a suitable derivative. ucdavis.edu |
| 3. GC Separation | Chromatographic separation of the derivatized L-Aspartic Acid from other compounds. | The choice of GC column and temperature program is crucial for good separation. ucdavis.edu |
| 4. Combustion | Conversion of the separated derivative into CO₂ gas. | The combustion reactor is typically maintained at a high temperature to ensure complete conversion. ucdavis.edu |
| 5. IRMS Analysis | Measurement of the ¹³C/¹²C ratio in the resulting CO₂. | Provides highly precise and accurate data on isotopic enrichment. cambridge.org |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation and quantification of molecules. In an MS/MS experiment, a precursor ion (in this case, the molecular ion of L-Aspartic Acid (1-¹³C)) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov
The fragmentation pattern of an amino acid is characteristic of its structure. By analyzing the fragments of L-Aspartic Acid (1-¹³C), researchers can confirm its identity and, importantly, determine the position of the ¹³C label. nih.gov For example, fragments containing the first carbon (the carboxyl group) will show a mass shift of +1 Da, while fragments that have lost this carbon will not. This detailed structural information is invaluable for tracing the metabolic transformations of the labeled carbon atom. nih.gov
Data Processing and Isotopic Correction Algorithms
Natural Abundance Correction in 13C Isotopologue Measurements
A critical step in any stable isotope tracing experiment is to correct for the natural abundance of heavy isotopes. nih.gov Carbon, for instance, naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more ¹³C atoms, which can interfere with the measurement of experimentally introduced labels. nih.gov
Natural abundance correction algorithms are therefore essential to distinguish between the ¹³C that is naturally present and the ¹³C that has been incorporated from the L-Aspartic Acid (1-¹³C) tracer. nih.govnih.gov These algorithms use matrix-based calculations to deconvolve the measured mass isotopomer distributions and determine the true isotopic enrichment from the tracer. nih.gov Accurate correction is fundamental for obtaining reliable quantitative data for downstream analyses like metabolic flux analysis. nih.gov
Quantification of Mass Isotopomer Distributions (MIDs)
The quantification of mass isotopomer distributions (MIDs) is a critical step in stable isotope tracing studies, providing detailed insights into metabolic pathways. For L-Aspartic Acid labeled with ¹³C, particularly L-Aspartic Acid (1-¹³C), advanced analytical techniques are employed to determine the relative abundance of different isotopomers—molecules that differ only in the position of the isotope. This analysis reveals how the ¹³C label has been incorporated into the aspartate molecule, offering a window into the activity of central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.
Mass spectrometry (MS) is a primary tool for MID analysis due to its high sensitivity. nih.gov While standard MS can determine the number of ¹³C atoms in a molecule (e.g., M+1, M+2, M+3, where 'M' is the mass of the unlabeled molecule), it typically does not provide positional information. nih.govbiorxiv.org However, specialized mass spectrometry methods have been developed to overcome this limitation and report on all 16 possible aspartate isotopomers. nih.gov These methods provide a much deeper understanding of metabolic fluxes than conventional MS, which only measures isotopologues (molecules with the same number of isotopic atoms, regardless of position). nih.govbiorxiv.org
Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique for quantifying the mass isotopomers of amino acids. nih.gov Tandem mass spectrometry (MS/MS) approaches, such as GC-EI-MS/MS, further enhance the ability to measure the complete isotopomer distribution of aspartate. researchgate.net These techniques involve the fragmentation of the parent ion, with the resulting product ions providing information about the specific location of the ¹³C label within the molecule. By carefully selecting precursor-product ion pairs, researchers can differentiate between various labeled forms. nih.gov
Research findings have demonstrated the power of this detailed isotopomer analysis in various biological contexts. For instance, by infusing [U-¹³C]glucose into mice, researchers can track the incorporation of ¹³C into the aspartate pool in different organs. The distribution of specific M+3 isotopomers of aspartate can reveal regional metabolic differences within tissues. nih.govbiorxiv.org The relative abundances of isotopomers such as '1110', '0111', '1011', and '1101' provide specific information about pathways like the TCA cycle. biorxiv.org Due to the symmetric nature of succinate (B1194679) and fumarate (B1241708) in the TCA cycle, mirrored isotopomer pairs are expected in aspartate, such as 1100/0011. biorxiv.org
Below is a data table illustrating the fractional abundance of selected M+3 aspartate isotopomers in various mouse organs after infusion with uniformly labeled glucose, showcasing the tissue-specific differences in metabolism.
| Organ | Aspartate 1110 (%) | Aspartate 0111 (%) | Aspartate 1011 (%) | Aspartate 1101 (%) |
|---|---|---|---|---|
| Brain | 14.3 | 14.3 | 35.7 | 35.7 |
| Heart | 16.2 | 16.2 | 33.8 | 33.8 |
| Kidney | 22.2 | 22.2 | 27.8 | 27.8 |
| Liver | 24.5 | 24.5 | 25.5 | 25.5 |
| Lung | 18.8 | 18.8 | 31.2 | 31.2 |
This table presents representative data on the fractional abundance of selected M+3 isotopomers of L-Aspartic Acid in different mouse organs following the administration of a [U-¹³C]glucose tracer. The percentages indicate the relative contribution of each specific isotopomer to the total M+3 aspartate pool. Data is conceptually derived from findings presented in related research. nih.govbiorxiv.org
The accurate quantification of these distributions is essential for computational metabolic flux analysis (MFA). nih.gov By comparing experimentally measured MIDs with the theoretical distributions calculated from a metabolic model, the rates (fluxes) of reactions in the metabolic network can be estimated. nih.gov This powerful approach allows for a detailed understanding of cellular metabolism under various conditions.
Computational Approaches and Metabolic Flux Analysis Mfa with L Aspartic Acid 1 13c Data
Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful experimental and computational framework used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com The core principle involves introducing a substrate labeled with the stable isotope 13C, such as L-Aspartic Acid (1-13C), into a biological system. As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.
The process follows several key steps:
Isotope Labeling Experiment : Cells are cultured in a medium containing a 13C-labeled substrate. In this case, L-Aspartic Acid (1-13C) is supplied, which cells absorb and utilize in their metabolic pathways. Aspartate is a key metabolite that can enter the TCA cycle via transamination to oxaloacetate, making its labeled carbon a sensitive probe for TCA cycle activity and related pathways.
Isotopomer Analysis : After a period of growth, which can be until a metabolic and isotopic steady state is reached or during the transient phase, intracellular metabolites are harvested. researchgate.netresearchgate.net The distribution of 13C within these metabolites, known as their mass isotopomer distribution (MID), is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comnih.gov For instance, the 1-13C from aspartate can be traced into other amino acids derived from TCA cycle intermediates or into other central metabolites.
Flux Estimation : The measured MIDs provide a wealth of information about the relative activities of different metabolic pathways. creative-proteomics.com A computational model of the cell's metabolic network is used to predict the theoretical MIDs for a given set of metabolic fluxes. By minimizing the difference between the experimentally measured MIDs and the computationally predicted MIDs, the intracellular fluxes can be accurately estimated. nih.gov
The use of 13C-labeled amino acids like aspartate is crucial because they provide direct insight into the fluxes of central metabolic pathways. creative-proteomics.com The labeling patterns in proteinogenic amino acids are particularly valuable as they represent a time-integrated record of the labeling state of their precursor molecules. researchgate.net This approach is considered the gold standard for quantifying cellular fluxes, offering significant advantages over stoichiometric models alone, as it can resolve fluxes in parallel pathways and metabolic cycles. creative-proteomics.comnih.gov
Development and Refinement of Stoichiometric Metabolic Models
Stoichiometric metabolic models provide the foundational network of biochemical reactions for 13C-MFA. These models define the relationships between metabolites and reactions within a cell. However, they often cannot determine a unique flux distribution for underdetermined systems. Data from 13C tracing experiments, such as those using L-Aspartic Acid (1-13C), are essential for constraining the solution space and refining these models.
The integration of 13C labeling data helps in several ways:
Model Validation : The ability of a model to accurately reproduce the measured isotopomer data after flux estimation serves as a rigorous validation of the assumed network structure. arxiv.org If the model cannot fit the data well, it may indicate missing or incorrect reactions in the model.
Resolving Ambiguities : Stoichiometric models alone cannot distinguish the contributions of parallel pathways or cycles. For example, the conversion of oxaloacetate in the TCA cycle can proceed through different routes. Tracing the 1-13C from L-aspartate (which converts to oxaloacetate) allows for the precise quantification of fluxes through the TCA cycle versus anaplerotic pathways like the pyruvate carboxylase reaction. nih.govnih.gov
Improving Accuracy : The inclusion of 13C data significantly improves the accuracy and precision of flux estimates. nih.gov A typical tracer experiment can generate numerous isotopomer measurements, which provide redundant constraints for the estimation of a smaller number of independent fluxes, leading to statistically robust results. creative-proteomics.com
The process is iterative; an initial model is proposed, 13C-MFA is performed, and discrepancies between the model predictions and experimental data guide the refinement of the model. This cycle of modeling and experimentation leads to increasingly accurate and predictive models of cellular metabolism.
Flux Estimation Algorithms and Associated Software Tools
Flux estimation in 13C-MFA is an optimization problem that seeks to find the set of flux values that best explains the measured isotopomer data. nih.gov This is typically achieved by minimizing a sum of squared residuals (SSR) between the measured and simulated labeling patterns. Due to the complexity of isotopomer networks, specialized algorithms and software tools are required to solve this problem.
The computational workflow involves:
Isotopomer Modeling : Simulating the propagation of the 13C label from the tracer (L-Aspartic Acid (1-13C)) through the metabolic network to predict the MIDs of measured metabolites. The Elementary Metabolite Unit (EMU) framework is a widely used and efficient method for this simulation. nih.gov
Optimization : Using numerical optimization algorithms (e.g., least-squares regression) to find the flux distribution that minimizes the difference between experimental and simulated data. nih.gov
Several software packages have been developed to facilitate 13C-MFA. These tools provide platforms for model construction, simulation, flux estimation, and statistical analysis.
| Software Tool | Description | Key Features |
|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for both stationary and non-stationary 13C-MFA. | Supports INST-MFA, parameter regression, sensitivity analysis, and statistical validation. nih.govpnas.org |
| Metran | Part of the 13CFLUX2 suite, designed for high-resolution 13C-MFA. | Facilitates comprehensive statistical analysis, including goodness-of-fit and confidence interval calculation. nih.govresearchgate.net |
| OpenFlux | An open-source software for stationary 13C-MFA. | Provides a graphical user interface and integrates with the COBRA toolbox. nih.gov |
| 13CFLUX2 | A powerful software suite for stationary 13C-MFA in large-scale metabolic networks. | Based on the EMU framework, it offers efficient simulation and flux estimation. nih.gov |
Statistical Validation and Confidence Interval Determination for Metabolic Fluxes
After estimating the best-fit flux distribution, it is crucial to assess the quality of the fit and the precision of the estimated fluxes. This is accomplished through rigorous statistical analysis.
Goodness-of-Fit Analysis : The first step is to determine if the proposed metabolic model provides a statistically acceptable fit to the experimental data. nih.gov This is often done using a chi-squared (χ²) goodness-of-fit test. The minimized sum of squared residuals (SSR) is compared to the expected χ² distribution. researchgate.net If the SSR falls within a specified confidence interval (e.g., 95%), the model is considered to be consistent with the data. arxiv.orgresearchgate.net A poor fit may suggest issues with the model structure, measurement errors, or violations of the underlying assumptions of the MFA.
Confidence Interval Determination : Once a good fit is confirmed, confidence intervals are calculated for each estimated flux. These intervals represent the range in which the true flux value is likely to lie and are a measure of the precision of the estimate. nih.gov Accurate confidence intervals are critical for determining the statistical significance of changes in fluxes between different conditions.
Several methods are used to calculate confidence intervals:
Linearization : Early methods involved linearizing the isotopomer equations around the optimal solution to apply linear statistics. However, this can be inaccurate due to the inherent non-linearity of the system. nih.gov
Parameter Continuation/Monte Carlo Analysis : More accurate and widely used methods involve exploring the solution space to identify the range of flux values that are statistically indistinguishable from the best-fit solution. researchgate.net These methods provide a more robust assessment of flux precision.
Presenting fluxes with their corresponding confidence intervals is considered a best practice in 13C-MFA publications, as it provides essential information about the certainty of the results. nih.gov
Isotopic Non-Stationary MFA (INST-MFA) for Dynamic Metabolic Studies
Traditional 13C-MFA assumes that the system is at both metabolic and isotopic steady state. However, for many biological systems, especially in mammalian cells or for studying dynamic processes, reaching a full isotopic steady state can be slow or impractical. nih.gov Isotopic Non-Stationary MFA (INST-MFA) was developed to address this limitation.
In INST-MFA, labeling data is collected at multiple time points during the transient phase before isotopic steady state is reached. researchgate.net This approach offers several advantages:
Shorter Experiments : It significantly reduces the required duration of labeling experiments. nih.gov
Increased Precision : The dynamic labeling data can provide more information, leading to increased precision in flux estimates. nih.gov
Metabolite Pool Size Estimation : INST-MFA can be used to estimate not only fluxes but also the sizes of intracellular metabolite pools.
The analysis of INST-MFA data requires solving a system of differential equations that describe the change in isotopomer labeling over time. nih.gov Software like INCA is specifically designed to handle this complexity. pnas.org The transient labeling of metabolites like aspartate after the introduction of L-Aspartic Acid (1-13C) provides rich data for INST-MFA, allowing for a dynamic view of the metabolic pathways connected to the TCA cycle. nih.gov This is particularly valuable for studying metabolic reprogramming in response to stimuli or in disease states like cancer. nih.govvanderbilt.edu
Integration of L-Aspartic Acid (1-13C) Tracing Data with Multi-Omics Approaches
To gain a holistic understanding of cellular regulation, data from 13C-MFA can be integrated with other "omics" data, such as transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach connects the functional output of metabolism (fluxes) with the underlying molecular machinery.
Flux data obtained from L-Aspartic Acid (1-13C) tracing provides a quantitative measure of the activity of specific metabolic pathways. This information can be correlated with:
Transcriptomics (RNA-Seq) : Changes in metabolic fluxes can be compared with the expression levels of genes encoding the enzymes that catalyze those reactions. For example, an increased flux from aspartate into the TCA cycle might be correlated with the upregulation of transaminase enzymes.
Proteomics : The abundance of metabolic enzymes can be directly compared to the fluxes they carry. This helps to understand post-transcriptional and post-translational regulation of metabolic activity.
Metabolomics : While 13C-MFA measures fluxes, untargeted metabolomics measures the concentrations (pool sizes) of a wide range of metabolites. mdpi.com Combining these datasets can reveal how changes in flux affect metabolite levels and identify potential allosteric regulation or thermodynamic bottlenecks.
Constraint-based models provide a framework for integrating these heterogeneous data types. nih.gov For instance, gene expression data can be used to weight the objective function in flux minimization, a technique known as parsimonious 13C-MFA (p13CMFA), to select a flux distribution that is consistent with both the isotopomer data and the transcriptomic evidence. semanticscholar.org This integrated analysis provides a more comprehensive picture of how cells regulate their metabolism in response to genetic or environmental perturbations.
Applications of L Aspartic Acid 1 13c in Elucidating Specific Metabolic Pathways
Central Carbon Metabolism and Intermediary Pathways
The central carbon metabolism, encompassing the Tricarboxylic Acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, is the cell's core engine for energy production and the generation of biosynthetic precursors. L-Aspartic Acid (1-13C) provides a unique entry point for tracing carbon fate within these interconnected pathways.
The TCA cycle is a central hub of cellular metabolism, crucial for both energy production (catabolism) and providing intermediates for biosynthesis (anabolism). wikipedia.org The concentration of TCA cycle intermediates must be maintained for normal function. wikipedia.org Reactions that replenish these intermediates are termed anaplerotic, while those that drain them for biosynthetic purposes are cataplerotic. wikipedia.orgnih.gov
L-Aspartic Acid plays a significant role in these processes. Through a reversible transamination reaction catalyzed by aspartate transaminase, L-Aspartic Acid is converted to Oxaloacetate (OAA), a key intermediate of the TCA cycle. wikipedia.orgyoutube.com When L-Aspartic Acid (1-13C) is introduced into a system, the ¹³C label is transferred to the C1 carboxyl group of OAA. This labeled OAA can then enter the TCA cycle, allowing researchers to trace its path and quantify the rate of anaplerosis. annualreviews.org
Key research findings from using L-Aspartic Acid (1-13C) include:
Quantifying Anaplerotic Flux: By monitoring the incorporation and distribution of the ¹³C label in downstream TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and malate (B86768), researchers can calculate the rate at which aspartate contributes to replenishing the OAA pool. annualreviews.org
Balancing Cataplerotic Draw: The TCA cycle provides precursors for numerous pathways, including the synthesis of other amino acids and glucose. nih.govyoutube.com For instance, OAA can be withdrawn from the cycle for gluconeogenesis. nih.gov Tracing studies help determine how anaplerotic input from sources like aspartate balances this cataplerotic removal, thereby maintaining metabolic homeostasis. wikipedia.orgnih.gov
Table 1: Role of L-Aspartic Acid in TCA Cycle Dynamics
| Process | Description | Key Intermediate from Aspartate | Information Gained from L-Aspartic Acid (1-13C) |
| Anaplerosis | The replenishment of TCA cycle intermediates that have been extracted for biosynthesis. wikipedia.org | Oxaloacetate (OAA) | Quantifies the contribution of aspartate to the TCA cycle pool. |
| Cataplerosis | The removal of TCA cycle intermediates for use in other metabolic pathways, such as gluconeogenesis or amino acid synthesis. nih.govresearchgate.net | Oxaloacetate (OAA) | Helps measure the rate at which OAA is diverted from the TCA cycle to biosynthetic pathways. |
While not a direct participant in glycolysis or the Pentose Phosphate Pathway (PPP), L-Aspartic Acid (1-13C) is instrumental in studying the carbon exchange between these pathways and the TCA cycle. The PPP is vital for producing NADPH, which provides reducing power for biosynthesis and protects against oxidative stress, and for generating precursors for nucleotide synthesis. nih.govwikipedia.org
The connection is made via Oxaloacetate (OAA) and Malate. OAA, derived from the transamination of L-Aspartic Acid (1-13C), can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme PEP carboxykinase (PEPCK). researchgate.net PEP is a key intermediate in glycolysis and its reverse pathway, gluconeogenesis.
Tracing studies with L-Aspartic Acid (1-13C) have revealed:
Carbon Recycling: The ¹³C label from aspartate can be traced through OAA to PEP and then "backwards" through gluconeogenesis to glucose-6-phosphate. This intermediate can then enter the Pentose Phosphate Pathway. This allows for the measurement of carbon recycling from TCA cycle intermediates back into the glycolytic and PPP pools.
NADPH Production Link: The TCA cycle itself contributes to the cellular pool of NADPH through the activity of NADP+-dependent isocitrate dehydrogenase. By tracing the flux through the TCA cycle using L-Aspartic Acid (1-13C), researchers can indirectly assess the metabolic state that influences NADPH production, a key output of the PPP. wikipedia.org
Biosynthesis and Turnover of Biomolecules
L-Aspartic Acid is a fundamental building block for major classes of biomolecules. The use of L-Aspartic Acid (1-13C) enables the precise measurement of the synthesis and degradation rates of these molecules.
As one of the 22 proteinogenic amino acids, L-Aspartic Acid is directly incorporated into proteins. wikipedia.org It is also the precursor for the "aspartate family" of amino acids, which includes methionine, threonine, isoleucine, lysine, and asparagine. wikipedia.org
Metabolic tracing with L-Aspartic Acid (1-13C) allows for:
Measurement of Protein Synthesis Rates: By introducing L-Aspartic Acid (1-13C) and measuring its rate of incorporation into newly synthesized proteins using techniques like mass spectrometry, researchers can quantify protein turnover in various tissues and cell types.
Mapping Amino Acid Biosynthesis: The ¹³C label from L-Aspartic Acid can be followed as it is converted into asparagine (via asparagine synthetase) or into other essential amino acids in plants and microorganisms. wikipedia.org This helps to elucidate the activity and regulation of these biosynthetic pathways.
L-Aspartic Acid is essential for the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. caissonlabs.comnih.gov
Pyrimidine (B1678525) Synthesis: The entire N1-C2-C3-C4 backbone of the pyrimidine ring is derived directly from one molecule of aspartate.
Purine (B94841) Synthesis: Aspartate donates a nitrogen atom (N1) during the de novo synthesis of the purine ring. wikipedia.org
By using L-Aspartic Acid (1-13C), the ¹³C label is incorporated into the C2 position of the pyrimidine ring. This allows researchers to track the de novo synthesis of pyrimidine nucleotides like UMP and CTP and their subsequent incorporation into DNA and RNA. This technique is particularly valuable in studying rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. caissonlabs.com
Table 2: L-Aspartic Acid (1-13C) as a Tracer in Biosynthesis
| Biosynthetic Pathway | Role of L-Aspartic Acid | Information Gained from L-Aspartic Acid (1-13C) |
| Protein Synthesis | Direct incorporation as an amino acid. wikipedia.org | Quantifies rates of new protein synthesis and turnover. |
| Amino Acid Interconversion | Precursor to asparagine, methionine, threonine, lysine. wikipedia.org | Measures flux through amino acid biosynthetic pathways. |
| Pyrimidine Synthesis | Provides the N1-C2-C3-C4 atoms of the pyrimidine ring. caissonlabs.comnih.gov | Traces the rate of de novo pyrimidine nucleotide formation. |
| Purine Synthesis | Donates the N1 nitrogen atom to the purine ring. wikipedia.org | Elucidates the contribution of aspartate to purine biosynthesis. |
Elucidation of Specific Enzyme Activities and Reaction Mechanisms
L-Aspartic Acid (1-13C) is a valuable tool for studying the enzymes that utilize aspartate as a substrate. By tracking the fate of the isotopic label through an enzymatic reaction, it is possible to probe the reaction mechanism and quantify enzyme activity in complex biological samples.
Examples of enzymes studied include:
Aspartate Aminotransferase (AST): This enzyme catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. youtube.com Using L-Aspartic Acid (1-13C), the transfer of the ¹³C label to oxaloacetate can be monitored to determine the forward and reverse reaction rates in vivo and in vitro.
Aspartate-semialdehyde Dehydrogenase: This is a key enzyme in the biosynthetic pathway of the aspartate family of amino acids. wikipedia.org Isotopic tracing can help to characterize its activity and regulation.
Aspartic Proteases: These are a class of protease enzymes that use an aspartate residue in their active site for catalysis. ebi.ac.uk While L-Aspartic Acid (1-13C) is not a direct substrate for cleavage, related labeled compounds can be designed to study the binding and catalytic mechanisms of these enzymes, which are important in various diseases. ebi.ac.uk
By combining the use of L-Aspartic Acid (1-13C) with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, researchers can gain detailed insights into the stereochemistry and step-by-step processes of enzymatic reactions.
Phosphoenolpyruvate Carboxylase (PEPC) Activity Assessment
In photoautotrophic organisms like cyanobacteria and C4 plants, carbon fixation occurs via two primary enzymes: RIBULOSE-1,5-BISPHOSPHATE CARBOXYLASE/OXYGENASE (RUBISCO) and PHOSPHOENOLPYRUVATE CARBOXYLASE (PEPC). nih.gov Distinguishing the in vivo activity of these two enzymes is a significant challenge. nih.gov Positional isotopologue analysis using ¹³C-labeled substrates offers a solution.
PEPC catalyzes the carboxylation of phosphoenolpyruvate (PEP) using bicarbonate (HCO₃⁻) to form oxaloacetate (OAA). researchgate.net Aspartate is a direct downstream product of OAA via transamination. researchgate.net When ¹³CO₂ (which is in equilibrium with H¹³CO₃⁻) is supplied to cells, the ¹³C label is incorporated into the C4 position of OAA by PEPC. Consequently, the resulting aspartate will be labeled at its C4 position. In contrast, RUBISCO incorporates CO₂ into the C1 position of 3-phosphoglycerate (B1209933) (3PGA). researchgate.net The carbons from 3PGA then form the backbone of PEP and, subsequently, the C1, C2, and C3 positions of aspartate.
By using dynamic ¹³CO₂ labeling and analyzing the positional enrichment in the aspartate molecule with gas chromatography-mass spectrometry (GC-MS), researchers can precisely differentiate the contributions of PEPC and RUBISCO. nih.govresearchgate.net The enrichment at the C4 position of aspartate is a direct measure of PEPC activity, while enrichment at C1, C2, and C3 reflects the activity of RUBISCO and the Calvin-Benson-Basham (CBB) cycle. researchgate.net
Studies on the cyanobacterium Synechocystis sp. PCC 6803 have utilized this method to reveal key metabolic dynamics. nih.gov Research demonstrated that while RUBISCO activity ceases in the dark, PEPC remains active, albeit at a reduced rate compared to its activity during the day. nih.govresearchgate.net This technique provides accurate molar carbon assimilation rates and is a valuable tool for analyzing and engineering photosynthetic carbon fixation. researchgate.net
Table 1: Distinguishing Carbon Fixation Pathways using ¹³C Labeling in Aspartate
| Enzyme | ¹³CO₂ Incorporation Site | Labeled Carbon in Aspartate | Implication |
| PEPC | C4 of Oxaloacetate | C4 | Enrichment at C4 directly quantifies PEPC flux. |
| RUBISCO | C1 of 3-Phosphoglycerate | C1, C2, C3 | Enrichment at C1, C2, C3 reflects flux through RUBISCO and the CBB cycle. |
Aspartate-Related Transaminases and Decarboxylases
L-Aspartic Acid (1-¹³C) is instrumental in studying the kinetics and flux through enzymes that directly utilize aspartate as a substrate, such as transaminases and decarboxylases.
Aspartate Transaminases (AST) : Also known as aspartate aminotransferases (AspAT), these enzymes catalyze the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. wikipedia.orgnih.gov This reaction is central to amino acid metabolism and the malate-aspartate shuttle. nih.gov When L-Aspartic Acid (1-¹³C) is used as a substrate, the ¹³C label is specifically transferred to the C1 position of oxaloacetate. By tracking the appearance of the ¹³C label in oxaloacetate and its subsequent downstream metabolites in the Tricarboxylic Acid (TCA) cycle (like citrate and malate), researchers can quantify the rate of the AST-catalyzed reaction in both the forward and reverse directions. nih.gov
Aspartate 1-Decarboxylase : This enzyme (EC 4.1.1.11) catalyzes the removal of the C1 carboxyl group from L-aspartate to produce β-alanine and carbon dioxide. wikipedia.org The reaction is a key step in β-alanine and pantothenate (Vitamin B5) biosynthesis. wikipedia.org Using L-Aspartic Acid (1-¹³C) as a tracer provides a direct and highly sensitive method for measuring the enzyme's activity. The enzymatic reaction releases the labeled C1 carbon as ¹³CO₂. The rate of ¹³CO₂ evolution can be measured precisely, allowing for a real-time assessment of the metabolic flux through this pathway.
Investigating Metabolic Rewiring in Diverse Research Models (e.g., microbial, mammalian cell lines)
Metabolic rewiring, the dynamic rerouting of metabolic fluxes in response to genetic or environmental changes, is a hallmark of processes ranging from microbial fermentation to mammalian cell differentiation and cancer. vanderbilt.edu Isotopic tracers like L-Aspartic Acid (1-¹³C) are essential for quantifying these shifts.
In mammalian cell lines, such as the HL-60 neutrophil model, ¹³C-metabolic flux analysis has shown that aspartate can be a carbon source for the TCA cycle. nih.gov When cells are cultured with ¹³C-labeled aspartate, the label is incorporated into TCA cycle intermediates like malate and citrate. nih.gov By tracing the fate of the 1-¹³C label from aspartate into oxaloacetate and further into the TCA cycle, researchers can quantify how much this pathway contributes to mitochondrial metabolism relative to other sources like glucose or glutamine. This is particularly important for understanding the metabolic reprogramming that occurs during cell proliferation, differentiation, or immune response, where cells must adapt their energy and biosynthetic pathways to meet new demands. vanderbilt.edu
Similarly, in microbial systems, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone of metabolic engineering. mdpi.com When engineering a microbe to overproduce a specific compound, it is crucial to understand how the genetic modifications affect the entire metabolic network. mdpi.com Feeding L-Aspartic Acid (1-¹³C) to a microbial culture allows for the tracing of its carbon through central metabolism. This data helps to identify metabolic bottlenecks, quantify the carbon flux diverted into competing pathways, and assess the efficiency of the engineered production pathway. mdpi.com
Applications in Microbial Metabolism and Bioproduction Research
L-aspartate and its derivatives are valuable chemicals used in the food and pharmaceutical industries. mdpi.comresearchgate.net Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum aims to create efficient cell factories for their fermentative production. nih.gov ¹³C-MFA, often employing tracers like ¹³C-labeled aspartate or its precursors, is a critical tool in this field. mdpi.com
Research in this area focuses on modifying metabolic pathways to channel more carbon from a primary source, like glucose, towards L-aspartate. mdpi.com For example, key steps involve enhancing the flux towards the precursor oxaloacetate and the subsequent transamination to aspartate. researchgate.net
By conducting ¹³C-labeling experiments, researchers can:
Quantify Pathway Flux: Determine the amount of carbon flowing towards aspartate versus competing pathways.
Identify Rate-Limiting Steps: Pinpoint enzymes or pathways that are bottlenecks in the production process. mdpi.com
Validate Engineering Strategies: Confirm that genetic modifications, such as gene knockouts or overexpressions, have the desired effect on metabolic fluxes.
For instance, studies have focused on engineering E. coli to improve L-aspartate production from glucose. By applying various metabolic engineering strategies, researchers have achieved significant increases in product titer and yield. mdpi.com ¹³C-MFA provides the detailed flux maps necessary to guide these rational engineering efforts, moving the field closer to cost-effective, industrial-scale bioproduction of L-aspartate and its derivatives. mdpi.commdpi.com
Table 2: Examples of Engineered Microbial Strains for L-Aspartate Production
| Microorganism | Key Genetic Modifications / Strategy | Carbon Source | L-Aspartate Titer (g/L) | Reference |
| E. coli | Pathway modification and overcoming rate-limiting steps | Glucose | 33.1 | mdpi.com |
| Brevibacterium flavum | Fermentation with fumaric acid and ammonia | Fumaric Acid | 419.8 | mdpi.com |
| Engineered E. coli | Metabolic optimization for biomass fermentation | Biomass | Substantive Yields | mdpi.com |
Challenges, Limitations, and Future Directions in L Aspartic Acid 1 13c Research
Analytical Sensitivity and Resolution Challenges for Low Abundance Metabolites
A significant hurdle in 13C-MFA is the analytical difficulty associated with detecting and quantifying low-abundance metabolites. The accuracy of flux estimations relies on precise measurements of the labeling patterns in key metabolites. benthamdirect.com However, many important metabolic intermediates are present at very low intracellular concentrations, making their detection a challenging task. researchgate.net
Analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are the primary tools for measuring 13C labeling patterns. benthamdirect.com While GC-MS offers high sensitivity and is the most commonly used method, it may still be insufficient for metabolites at the lower end of the concentration spectrum. creative-proteomics.com NMR, though powerful for providing detailed structural information, generally has lower resolution and sensitivity compared to GC-MS. creative-proteomics.com This lack of sensitivity can lead to incomplete datasets, where labeling information for crucial metabolic nodes is missing, thereby reducing the accuracy and scope of the resulting flux maps.
Future research is focused on enhancing the sensitivity of analytical instruments and developing novel sample preparation techniques to enrich for low-abundance compounds, ensuring that a more comprehensive picture of the metabolic network can be captured.
Table 1: Key Analytical Challenges in 13C-MFA
| Challenge | Description | Impact on L-Aspartic Acid (1-13C) Research |
|---|---|---|
| Low Metabolite Concentration | Many key intermediates in metabolic pathways exist at very low levels within the cell. researchgate.net | Difficult to accurately measure the 13C enrichment derived from the tracer, leading to gaps in the data. |
| Instrumental Sensitivity Limits | Both MS and NMR have inherent limits to the lowest concentration they can reliably detect and quantify. creative-proteomics.com | May prevent the quantification of labeling in critical downstream metabolites of aspartate. |
| Resolution of Isomers | Differentiating between structurally similar metabolites (isomers) that may have different labeling patterns is difficult. researchgate.net | Can lead to inaccurate flux calculations if the labeling patterns of distinct isomers are conflated. |
| Sample Preparation | Extraction and derivatization methods can introduce variability and potential loss of low-abundance compounds. | Inconsistent recovery of metabolites can skew the perceived labeling patterns and affect flux estimations. |
Computational Complexity and Model Refinement in Large Metabolic Networks
The data generated from L-Aspartic Acid (1-13C) tracing experiments require sophisticated mathematical modeling to translate isotopic labeling patterns into metabolic fluxes. mdpi.com This process is computationally intensive, particularly for large, complex metabolic networks found in higher organisms. nih.gov The models must account for the intricate web of interconnected reactions, the scrambling of carbon atoms, and the contributions of multiple pathways to the synthesis of a single metabolite.
A key challenge is the high degree of complexity and nonlinearity in the relationship between metabolic fluxes and the resulting isotope labeling patterns. creative-proteomics.com This complexity can make the optimization process—finding the set of fluxes that best fits the experimental data—overwhelmingly slow and prone to failure. nih.gov To address this, researchers have developed computational frameworks like the Elementary Metabolite Units (EMU) approach, which simplifies the calculations by breaking down the complex network into smaller, manageable units. creative-proteomics.com
Advancements in L-Aspartic Acid (1-13C) Tracer Design and Isotopic Enrichment Strategies
The design of the isotope labeling experiment itself is critical for the quality of the resulting data. The choice of the 13C-labeled tracer, including which carbon atom(s) are labeled, significantly influences the sensitivity of the labeling patterns to changes in metabolic fluxes. researchgate.net A suboptimal tracer might not produce sufficient variation in labeling patterns to distinguish between different metabolic scenarios.
Recent advancements focus on rational experimental design to select the optimal tracer or combination of tracers for a specific biological question. nih.gov For instance, instead of using a single uniformly labeled tracer like [U-13C]glucose, researchers now use specifically labeled substrates or mixtures of different tracers to better resolve fluxes in specific parts of metabolism. nih.govnih.gov Software tools like IsoDesign have been developed to help researchers optimize the isotopic composition of the tracer input before conducting expensive and time-consuming experiments. researchgate.net
Another strategy involves increasing the isotopic enrichment of the metabolites. Higher enrichment makes the 13C signal easier to detect above the natural abundance background, improving analytical sensitivity. nih.gov This is particularly important for low-abundance metabolites. Future strategies will likely involve the development of novel, custom-synthesized tracers tailored to interrogate specific metabolic pathways with greater precision. nih.gov
Table 2: Strategies for Improving Tracer Experiments
| Strategy | Description | Advantage |
|---|---|---|
| Optimal Tracer Selection | Using computational tools to predict which 13C-labeled substrate will provide the most informative labeling data for a specific metabolic network. nih.gov | Maximizes the accuracy and precision of flux estimations for targeted pathways. |
| Parallel Labeling Experiments | Conducting multiple experiments with different 13C tracers and integrating the data for a combined flux analysis. nih.gov | Improves overall flux resolution and observability across the entire metabolic network. |
| Isotopic Enrichment | Increasing the percentage of 13C atoms in the tracer substrate and, consequently, in the downstream metabolites. nih.gov | Enhances the signal-to-noise ratio, making it easier to detect labeled metabolites, especially those at low concentrations. |
| Custom Tracer Synthesis | Designing and synthesizing novel labeled molecules to probe specific enzymatic reactions or pathways that are difficult to resolve with standard tracers. | Provides unprecedented detail on specific metabolic steps. |
Expanding Applications to Complex Biological Systems and Integrated Models
While 13C-MFA is well-established for microorganisms, applying it to more complex systems like mammalian cells, tissues, and whole organisms presents significant challenges. benthamdirect.com Mammalian metabolism is highly compartmentalized, with different metabolic processes occurring simultaneously in the cytosol and mitochondria. This compartmentalization must be accounted for in the metabolic models to obtain accurate flux values.
Furthermore, moving towards in vivo studies requires overcoming the difficulties of administering tracers and collecting samples from a living organism without significantly perturbing its metabolic state. nih.gov Despite these challenges, 13C-MFA is increasingly being used to study metabolic reprogramming in diseases like cancer and diabetes. nih.govvanderbilt.edu
A major future direction is the integration of 13C-MFA data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. researchgate.net This systems-level approach allows researchers to build more comprehensive and predictive models of cellular function. By correlating metabolic fluxes with gene expression and protein levels, scientists can gain deeper insights into the regulatory mechanisms that control metabolism in health and disease.
Development of Novel Data Integration and Visualization Tools for Isotopic Tracing Data
The large and complex datasets generated by 13C-MFA experiments necessitate the development of user-friendly and powerful software tools for data processing, analysis, and visualization. A critical first step in data analysis is the correction for naturally occurring isotopes, which can otherwise confound the interpretation of labeling patterns; various software packages exist for this purpose. nih.govnih.gov
To facilitate interpretation, new visualization tools are being created to help researchers make sense of their results. For example, the Garuda platform offers a series of open-source software "gadgets" that cover the entire workflow of an isotope-tracing experiment, from data correction to visualization on metabolic maps. nih.gov Other tools, like TraVis Pies, provide intuitive visualizations that combine information on metabolite abundance and fractional 13C labeling into a single graphic, making it easier for non-experts to interpret the data. mdpi.com The development of such tools is crucial for making 13C-MFA more accessible to a broader community of biomedical researchers and for enabling more effective communication of complex metabolic data. mdpi.com
Q & A
Q. How can researchers synthesize L-aspartic acid (1-13C) with high isotopic purity for metabolic tracer studies?
Synthesis involves incorporating a 13C isotope at the C-1 position via enzymatic or chemical methods. A common approach is using 13C-labeled precursors (e.g., 13C-glucose) in microbial fermentation, where aspartic acid is biosynthesized via the tricarboxylic acid (TCA) cycle . Post-synthesis, purification via ion-exchange chromatography or HPLC ensures isotopic purity (>99 atom% 13C). Characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS) validates isotopic incorporation .
Q. What analytical techniques are critical for verifying the isotopic integrity of L-aspartic acid (1-13C) in experimental systems?
Isotopic integrity is confirmed using:
- Liquid-state NMR : Detects 13C chemical shifts at ~175 ppm (C-1 carbonyl) with enhanced sensitivity via hyperpolarization techniques like dynamic nuclear polarization (DNP) .
- High-resolution mass spectrometry (HRMS) : Quantifies isotopic abundance via exact mass differences (e.g., 13C vs. 12C) .
- Isotopic ratio monitoring : Validates sample homogeneity using gas chromatography coupled to isotope-ratio mass spectrometry (GC-IRMS) .
Q. How should researchers design experiments to track L-aspartic acid (1-13C) in metabolic flux analysis?
- Tracer administration : Introduce the labeled compound into cell cultures or model organisms (e.g., rodents) at physiologically relevant concentrations .
- Sampling protocol : Collect time-resolved samples (e.g., blood, tissues) to monitor isotopic incorporation into downstream metabolites (e.g., oxaloacetate, glutamate).
- Data normalization : Correct for natural 13C abundance and background signal using unlabeled controls .
Advanced Research Questions
Q. What methodological challenges arise when using hyperpolarized L-aspartic acid (1-13C) in real-time NMR studies, and how can they be mitigated?
Hyperpolarization via DNP enhances 13C NMR sensitivity by >10,000-fold but requires rapid dissolution and transfer to avoid polarization decay. Key strategies include:
Q. How can conflicting data in isotopic tracing studies (e.g., inconsistent 13C enrichment in TCA cycle intermediates) be resolved?
Contradictions often stem from:
- Compartmentalized metabolism : Mitochondrial vs. cytosolic aspartate pools may exhibit differential labeling .
- Experimental variables : Inconsistent tracer administration rates or sampling timelines. Mitigation involves:
- Computational modeling : Use flux balance analysis (FBA) to reconcile observed vs. predicted labeling patterns .
- Multi-tracer experiments : Combine 13C-aspartate with 2H/15N labels to disentangle metabolic pathways .
Q. What advanced statistical methods are recommended for analyzing high-dimensional datasets from L-aspartic acid (1-13C) tracer studies?
Q. How should researchers address reproducibility issues in synthesizing L-aspartic acid (1-13C) across laboratories?
Standardize protocols using:
- Detailed methods : Document reaction conditions (e.g., pH, temperature) and purification steps .
- Inter-laboratory validation : Share reference samples for cross-validation of isotopic purity via round-robin testing .
- Open data practices : Publish raw NMR/MS spectra in repositories for peer scrutiny .
Methodological Best Practices
Q. What are the key considerations for reporting L-aspartic acid (1-13C) experimental data in peer-reviewed journals?
Follow ACS Style Guide requirements:
- Data availability : Deposit raw datasets (e.g., NMR spectra, flux maps) in repositories like Zenodo .
- Reproducibility : Provide step-by-step synthesis protocols and instrument parameters (e.g., NMR pulse sequences) .
- Ethical reporting : Disclose conflicts of interest and funding sources related to isotopic tracer suppliers .
Q. How can researchers optimize signal-to-noise ratios in 13C NMR studies of L-aspartic acid (1-13C) without compromising temporal resolution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
